Phthalazine ketone derivative 3
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Overview
Description
Phthalazine ketone derivative 3 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine ketone derivative 3 can be synthesized through several methods. One common approach involves the reaction of benzoxazinone derivatives with benzyl amine in ethanol, leading to the formation of phthalazinone derivatives . Another method includes a one-pot three-component condensation reaction using phthalhydrazide, dimedone, and aromatic aldehydes under solvent-free conditions with a cobalt nanoparticle catalyst .
Industrial Production Methods: Industrial production of phthalazine ketone derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is often preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Phthalazine ketone derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert phthalazine ketone derivatives into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phthalazinone derivatives, which possess different functional groups and exhibit diverse biological activities .
Scientific Research Applications
Phthalazine ketone derivative 3 has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of phthalazine ketone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, some phthalazine derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) enzymes, and voltage-gated calcium channels, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
- Azelastin
- Vatalanib
- Hydralazine
Properties
Molecular Formula |
C25H26FN5O4 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[4-fluoro-3-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]phenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H26FN5O4/c26-21-9-8-17(35-23-19-7-3-2-6-18(19)22(32)27-28-23)16-20(21)24(33)29-12-14-31(15-13-29)25(34)30-10-4-1-5-11-30/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,32) |
InChI Key |
BCFBHNMOIFYWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
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